

Lincomycin Hydrochloride Monohydrate: A Technical Guide to Physical Properties and Formulation

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Compound of Interest

Lincomycin hydrochloride
monohydrate

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This technical guide provides an in-depth overview of the physical appearance, chemical properties, and formulation aspects of **Lincomycin Hydrochloride Monohydrate**. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, methodologies, and a visualization of its mechanism of action.

Physical and Chemical Properties

Lincomycin hydrochloride monohydrate is the hydrated hydrochloride salt of lincomycin, a lincosamide antibiotic derived from the actinobacterium Streptomyces lincolnensis.[1][2][3] It is known to be stable in its dry, crystalline state.[4][5]

1.1 Physical Appearance

Lincomycin hydrochloride monohydrate is consistently described as a white or nearly white crystalline powder.[3][4][6] Some sources may also refer to it as an amorphous solid.[5] It may have a faint mercaptan-like odor and a bitter taste.[5]



Property	Description	Citations
Physical State	Solid, crystalline powder	[3][4][6]
Color	White to almost white	[4][6]
Odor	Odorless or with a slight mercaptan-like odor	[5]

1.2 Physicochemical Data

The key physicochemical properties of **lincomycin hydrochloride monohydrate** are summarized below. These parameters are critical for its handling, formulation, and pharmacokinetic profile.

Property	Value	Citations
Molecular Formula	C18H34N2O6S·HCI·H2O	[7][8][9]
Molecular Weight	461.01 g/mol	[4][7][10]
Melting Point	151 - 157 °C	[4][9]
Specific Optical Rotation	+134° to +139° (c=1, H ₂ O)	[9]
Water Content	3.7% to 4.5%	
рКа	7.6	[5]
Solubility	Very soluble in water; Slightly soluble in ethanol; Very slightly soluble in acetone.	[6]
Soluble in DMSO (approx. 92 mg/mL).[7]		

Formulation and Administration

Lincomycin hydrochloride monohydrate is formulated for various routes of administration, primarily for treating serious infections caused by susceptible strains of Gram-positive bacteria



like streptococci, pneumococci, and staphylococci.[11] Its use is often reserved for patients with penicillin allergies.[11]

2.1 Dosage Forms

The most common formulations are parenteral, designed for intramuscular (IM) or intravenous (IV) administration.[12][13] Oral powder formulations also exist.[12]

- Injectable Solution: Typically available at a concentration of 300 mg/mL.[11][12][13] For IV administration, the solution must be diluted.[11] A common diluent is a 100 mL appropriate solution, with the infusion lasting at least one hour.[11]
- Common Excipients: Injectable formulations may contain preservatives such as benzyl alcohol (9.45 mg/mL).[11]

2.2 Administration and Dosage

- Intramuscular (IM): For adults with serious infections, a typical dose is 600 mg every 12 to 24 hours.[13]
- Intravenous (IV): For serious infections in adults, doses range from 600 mg to 1 gram every 8 to 12 hours.[11][13] In life-threatening situations, daily doses can be as high as 8 grams. [11]

Experimental Protocols

While specific experimental reports from the manufacturers are proprietary, the following sections describe standard methodologies for characterizing the key physical properties of a pharmaceutical powder like **lincomycin hydrochloride monohydrate**.

- 3.1 Melting Point Determination (Capillary Method)
- Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.
- Methodology:



- A small, finely powdered sample of lincomycin hydrochloride monohydrate is packed into a capillary tube.
- The tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

3.2 Solubility Assessment

- Objective: To determine the solubility of the substance in various solvents.
- Methodology:
 - A known amount of solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.
 - Small, accurately weighed portions of lincomycin hydrochloride monohydrate are added incrementally.
 - The mixture is agitated vigorously after each addition until the solid is fully dissolved.
 - The process continues until saturation is reached (i.e., solid material no longer dissolves).
 - Solubility is expressed in terms of the amount of solute dissolved in a given volume of solvent (e.g., mg/mL). The terminology "very soluble" or "slightly soluble" corresponds to standard pharmacopeial definitions.[6]

Mechanism of Action

Lincomycin is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[3][14][15] At higher concentrations or against highly susceptible organisms, it may exhibit bactericidal effects.[3] The primary mechanism involves the specific binding to the 50S subunit of the bacterial ribosome.[3][9][14] This action interferes with the peptidyl transferase center, blocking the peptide exit tunnel and preventing the elongation of the polypeptide chain, which ultimately halts protein production and bacterial growth.[14]



Caption: Mechanism of action of Lincomycin.

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